molecular formula C37H70F3NO6 B6289895 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA CAS No. 2098496-81-0

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

Cat. No.: B6289895
CAS No.: 2098496-81-0
M. Wt: 681.9 g/mol
InChI Key: IUQYNDUHOCTJAS-WAQYZQTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA involves the esterification of glycerol with palmitic acid, followed by the introduction of an amino group at the sn-3 position. The reaction conditions typically require a catalyst and an appropriate solvent to facilitate the esterification process. Industrial production methods may involve large-scale esterification and purification processes to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group at the sn-3 position can participate in substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA has several scientific research applications, including:

    Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: While not intended for therapeutic use, it can be used in medical research to understand biochemical pathways and mechanisms.

    Industry: The compound is used in the production of biochemical products and research tools.

Comparison with Similar Compounds

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA can be compared with other similar compounds, such as:

Properties

IUPAC Name

[(2S)-3-amino-2-hexadecanoyloxypropyl] hexadecanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H69NO4.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-2(4,5)1(6)7/h33H,3-32,36H2,1-2H3;(H,6,7)/t33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQYNDUHOCTJAS-WAQYZQTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

681.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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